molecular formula C16H21NO4 B12731156 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester CAS No. 114829-20-8

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester

Cat. No.: B12731156
CAS No.: 114829-20-8
M. Wt: 291.34 g/mol
InChI Key: HRLWPIDNRTVOHP-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves the esterification of 3-Benzofurancarboxylic acid derivatives. One common method includes the reaction of 3-Benzofurancarboxylic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms. The cytotoxic effects against cancer cells could be due to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific ester functional group and the presence of both hydroxyl and diethylaminoethyl groups. These structural features contribute to its distinct chemical reactivity and biological activities compared to other benzofuran derivatives .

Properties

CAS No.

114829-20-8

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-(diethylamino)ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H21NO4/c1-4-17(5-2)8-9-20-16(19)15-11(3)21-14-7-6-12(18)10-13(14)15/h6-7,10,18H,4-5,8-9H2,1-3H3

InChI Key

HRLWPIDNRTVOHP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C

Origin of Product

United States

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